molecular formula C14H18BF3O3 B1420448 4,4,5,5-Tetramethyl-2-(3-methyl-5-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane CAS No. 1150561-56-0

4,4,5,5-Tetramethyl-2-(3-methyl-5-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane

Cat. No. B1420448
M. Wt: 302.1 g/mol
InChI Key: FTVLDBHZEMFMKS-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(3-methyl-5-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane is an organic intermediate with borate and sulfonamide groups .


Synthesis Analysis

This compound can be synthesized through nucleophilic and amidation reactions . In a specific example, the title compound was obtained by a two-step substitution reaction .


Molecular Structure Analysis

The structure of this compound has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction for crystallographic and conformational analyses . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .


Chemical Reactions Analysis

As an organic intermediate, this compound plays a significant role in various chemical reactions. It’s particularly important in carbon-carbon coupling and carbon heterocoupling reactions .


Physical And Chemical Properties Analysis

DFT has been used to study the molecular electrostatic potential and frontier molecular orbitals of the compound to further clarify certain physical and chemical properties .

Scientific Research Applications

Application 1: Organic Synthesis Intermediate

  • Summary of the Application: “4,4,5,5-Tetramethyl-2-(3-methyl-5-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane” is an organic intermediate with borate and sulfonamide groups . It can be synthesized through nucleophilic and amidation reactions .
  • Methods of Application or Experimental Procedures: The structure of the compound is characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction for crystallographic and conformational analyses . Density functional theory (DFT) is used to study the molecular electrostatic potential and frontier molecular orbitals of the compound to further clarify certain physical and chemical properties .
  • Results or Outcomes: The comparison of the actual value with the value calculated by DFT shows that the crystal structures obtained by the two methods are consistent .

Application 2: Boronic Acid Derivative

  • Summary of the Application: “4,4,5,5-Tetramethyl-2-(3-methyl-5-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane” is an important boric acid derivative . It has many applications in carbon-carbon coupling and carbon heterocoupling reactions .
  • Methods of Application or Experimental Procedures: The compound is obtained by a two-step substitution reaction . The structure of the compound is verified by FTIR, 1H and 13C NMR, and MS . The single crystal structure of the compound is gauged by X-ray diffraction and subjected to crystallographic and conformational analyses .
  • Results or Outcomes: The result of the conformational analysis shows that the molecular structure optimized by DFT is identical with the single crystal structure determined by single crystal X-ray diffraction . DFT is used to further study the molecular electrostatic potential and frontier molecular orbitals of the compound, revealing the molecular structure characteristics, conformation, and some special physical and chemical properties .

Application 3: Synthesis of 1H-Indazole Derivatives

  • Summary of the Application: “4,4,5,5-Tetramethyl-2-(3-methyl-5-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane” is used in the synthesis of 1H-indazole derivatives .
  • Methods of Application or Experimental Procedures: The compound is obtained through two substitution reactions . The structure is corroborated by FTIR, 1H and 13C NMR spectroscopy, and MS . The single crystal structure is detected by means of X-ray diffraction .
  • Results or Outcomes: The molecular structure optimized by DFT is identical with the single crystal structure determined by single crystal X-ray diffraction .

Application 4: Drug Delivery Systems

  • Summary of the Application: Boronic acid compounds, including “4,4,5,5-Tetramethyl-2-(3-methyl-5-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane”, are widely used in the construction of stimulus-responsive drug carriers .
  • Methods of Application or Experimental Procedures: The drug is loaded onto the carrier through covalent or non-covalent interactions, and the formation and rupture of the boronic ester bond in different environments is used to achieve controlled drug release .
  • Results or Outcomes: These drug carriers can not only load anti-cancer drugs, but also deliver insulin and genes .

Application 5: Synthesis of N-(2-Fluoro-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Phenyl)-3-Methyl-Butanamide

  • Summary of the Application: This compound is an important boric acid derivative used in the synthesis of N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide .
  • Methods of Application or Experimental Procedures: The compound is obtained by a two-step substitution reaction . The structure of the compound is verified by FTIR, 1H and 13C NMR, and MS . The single crystal structure of the compound is gauged by X-ray diffraction .
  • Results or Outcomes: The molecular structure optimized by DFT is identical with the single crystal structure determined by single crystal X-ray diffraction .

Application 6: Synthesis of N-(2-Methoxy-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyridin-3-Yl)Cyclopropanesulfonamide

  • Summary of the Application: This compound is an organic intermediate with borate and sulfonamide groups, which can be synthesized through nucleophilic and amidation reactions .
  • Methods of Application or Experimental Procedures: The structure of the compound is characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction .
  • Results or Outcomes: The comparison of the actual value with the value calculated by DFT shows that the crystal structures obtained by the two methods are consistent .

Future Directions

Organoboron compounds like this one have a wide range of applications in pharmacy and biology . They have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment . They can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines . Future research may continue to explore these and other potential applications.

properties

IUPAC Name

4,4,5,5-tetramethyl-2-[3-methyl-5-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BF3O3/c1-9-6-10(8-11(7-9)19-14(16,17)18)15-20-12(2,3)13(4,5)21-15/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTVLDBHZEMFMKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90675049
Record name 4,4,5,5-Tetramethyl-2-[3-methyl-5-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,5,5-Tetramethyl-2-(3-methyl-5-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane

CAS RN

1150561-56-0
Record name 4,4,5,5-Tetramethyl-2-[3-methyl-5-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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